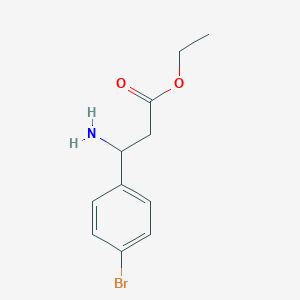
4-(2-Benzoylvinyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Benzoylvinyl)benzoic acid, also known as trans-4-(2-carboxyvinyl)benzoic acid, is a synthetic compound that belongs to the class of stilbene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, medicine, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-(2-Benzoylvinyl)benzoic acid involves the inhibition of various enzymes, which play a crucial role in cell division and DNA replication. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. Additionally, it inhibits the activity of DNA polymerase, which is responsible for synthesizing new DNA strands during cell division.
Biochemical and Physiological Effects:
4-(2-Benzoylvinyl)benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a crucial mechanism for the elimination of abnormal cells from the body. Additionally, it has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Moreover, it has been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(2-Benzoylvinyl)benzoic acid is its ease of synthesis and purification. Additionally, it exhibits high stability under various conditions, which makes it suitable for various lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research on 4-(2-Benzoylvinyl)benzoic acid. One of the areas of interest is the development of novel polymers using this compound as a building block. These polymers can exhibit unique properties, which can make them suitable for various industrial applications. Additionally, further research can be conducted to explore the potential anticancer properties of this compound and its derivatives. Moreover, the anti-inflammatory properties of this compound can be further investigated for the development of new drugs for the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 4-(2-Benzoylvinyl)benzoic acid involves the condensation of 2-benzoylbenzoic acid with acetylacetone in the presence of a base catalyst. The reaction proceeds via Knoevenagel condensation, which results in the formation of a β-ketoester intermediate. The intermediate undergoes decarboxylation and tautomerization to form the desired product. The yield of the reaction is typically around 50-60%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
4-(2-Benzoylvinyl)benzoic acid has been extensively studied for its potential applications in various fields of science. In materials science, it has been used as a building block for the synthesis of novel polymers, such as poly(arylene ether)s and polyimides. These polymers exhibit unique mechanical, thermal, and electrical properties, which make them suitable for various industrial applications.
In medicine, 4-(2-Benzoylvinyl)benzoic acid has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. Additionally, it has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Propriétés
Nom du produit |
4-(2-Benzoylvinyl)benzoic acid |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
4-[(E)-3-oxo-3-phenylprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H12O3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H,(H,18,19)/b11-8+ |
Clé InChI |
BFLGEZGYYCQWRT-DHZHZOJOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



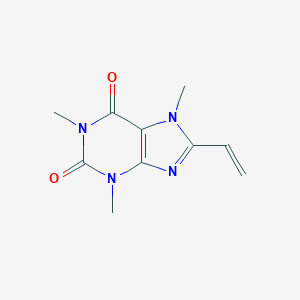
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

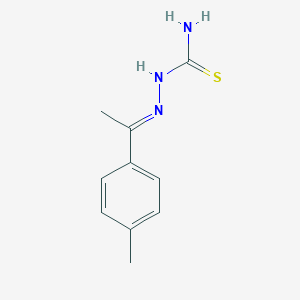
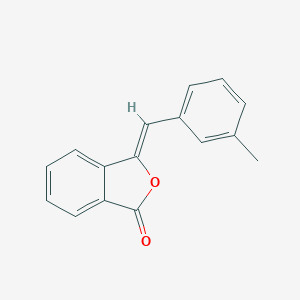

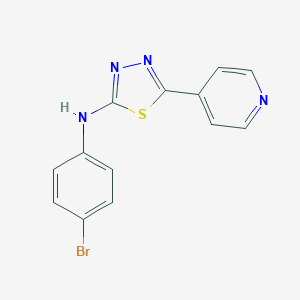
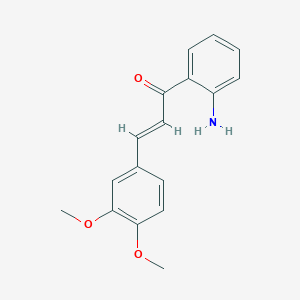
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
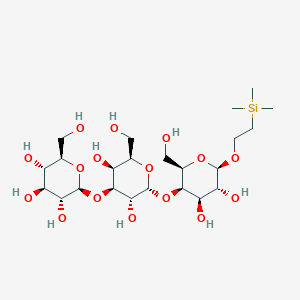
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
